Cas no 58110-40-0 (3-5-(4-bromophenyl)furan-2-ylprop-2-enoic acid)
58110-40-0 structure
Product Name:3-5-(4-bromophenyl)furan-2-ylprop-2-enoic acid
Numero CAS:58110-40-0
MF:C13H9BrO3
MW:293.112763166428
CID:3057858
PubChem ID:744897
Update Time:2025-06-08
3-5-(4-bromophenyl)furan-2-ylprop-2-enoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2E)-3-[5-(4-bromophenyl)-2-furyl]acrylic acid
- 3-5-(4-bromophenyl)furan-2-ylprop-2-enoic acid
- (E)-3-[5-(4-bromophenyl)-2-furyl]-2-propenoic acid
- G55941
- MFCD00445746
- VS-03171
- BRD-K15645958-001-01-0
- 58110-40-0
- 3-[5-(4-Bromo-phenyl)-furan-2-yl]-acrylic acid
- (E)-3-(5-(4-bromophenyl)furan-2-yl)acrylicacid
- BBL012032
- EN300-14082
- IDI1_020266
- Z2895085889
- HMS1476L02
- EN300-832976
- NCGC00172800-02
- (E)-3-(5-(4-bromophenyl)furan-2-yl)acrylic acid
- STK390174
- 62806-35-3
- (e)-3-[5-(4-bromo-phenyl)-furan-2-yl]-acrylic acid
- AKOS000109208
- (2E)-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enoic acid
- AB01331820-02
-
- Inchi: 1S/C13H9BrO3/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+
- Chiave InChI: UWJPYZVCZQFJDI-SOFGYWHQSA-N
- Sorrisi: BrC1C=CC(=CC=1)C1=CC=C(/C=C/C(=O)O)O1
Proprietà calcolate
- Massa esatta: 291.97351Da
- Massa monoisotopica: 291.97351Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 17
- Conta legami ruotabili: 3
- Complessità: 295
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.3
- Superficie polare topologica: 50.4Ų
3-5-(4-bromophenyl)furan-2-ylprop-2-enoic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-14082-0.05g |
3-[5-(4-bromophenyl)furan-2-yl]prop-2-enoic acid |
58110-40-0 | 0.05g |
$251.0 | 2023-07-10 | ||
| Enamine | EN300-14082-0.1g |
3-[5-(4-bromophenyl)furan-2-yl]prop-2-enoic acid |
58110-40-0 | 0.1g |
$263.0 | 2023-07-10 | ||
| Enamine | EN300-14082-0.25g |
3-[5-(4-bromophenyl)furan-2-yl]prop-2-enoic acid |
58110-40-0 | 0.25g |
$275.0 | 2023-07-10 | ||
| Enamine | EN300-14082-0.5g |
3-[5-(4-bromophenyl)furan-2-yl]prop-2-enoic acid |
58110-40-0 | 0.5g |
$287.0 | 2023-07-10 | ||
| Enamine | EN300-14082-1.0g |
3-[5-(4-bromophenyl)furan-2-yl]prop-2-enoic acid |
58110-40-0 | 1.0g |
$299.0 | 2023-07-10 | ||
| Enamine | EN300-14082-2.5g |
3-[5-(4-bromophenyl)furan-2-yl]prop-2-enoic acid |
58110-40-0 | 2.5g |
$586.0 | 2023-07-10 | ||
| Enamine | EN300-14082-5.0g |
3-[5-(4-bromophenyl)furan-2-yl]prop-2-enoic acid |
58110-40-0 | 5.0g |
$867.0 | 2023-07-10 | ||
| Enamine | EN300-14082-10.0g |
3-[5-(4-bromophenyl)furan-2-yl]prop-2-enoic acid |
58110-40-0 | 10.0g |
$1286.0 | 2023-07-10 | ||
| Enamine | EN300-14082-50mg |
3-[5-(4-bromophenyl)furan-2-yl]prop-2-enoic acid |
58110-40-0 | 50mg |
$407.0 | 2023-09-30 | ||
| Enamine | EN300-14082-100mg |
3-[5-(4-bromophenyl)furan-2-yl]prop-2-enoic acid |
58110-40-0 | 100mg |
$427.0 | 2023-09-30 |
3-5-(4-bromophenyl)furan-2-ylprop-2-enoic acid Letteratura correlata
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
58110-40-0 (3-5-(4-bromophenyl)furan-2-ylprop-2-enoic acid) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso